molecular formula C21H28N4O3 B3813011 N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide

N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide

Cat. No.: B3813011
M. Wt: 384.5 g/mol
InChI Key: LRFUXTFEJATFJO-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furan ring, a cyclopentapyrazole moiety, and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Cyclopentapyrazole Moiety: This involves the reaction of a cyclopentanone derivative with hydrazine to form the pyrazole ring.

    Coupling Reactions: The furan and cyclopentapyrazole intermediates are then coupled using suitable reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and pyrazole derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The furan and pyrazole moieties may play key roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds like 2-methylfuran and 5-methylfurfural share the furan ring structure but differ in their substituents and overall complexity.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole have the pyrazole ring but lack the additional cyclopentane and piperidine moieties.

    Piperidine Derivatives: Compounds like piperidine and 4-methylpiperidine contain the piperidine ring but do not have the furan or pyrazole components.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which may confer unique properties and applications.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-14-7-9-16(28-14)12-22-19(26)10-8-15-4-3-11-25(13-15)21(27)20-17-5-2-6-18(17)23-24-20/h7,9,15H,2-6,8,10-13H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFUXTFEJATFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide
Reactant of Route 2
N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide
Reactant of Route 4
N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide
Reactant of Route 5
N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide
Reactant of Route 6
N-[(5-methylfuran-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]propanamide

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